Z-Gly-Leu-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine and glycine) are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Z protecting group is introduced at the N-terminus to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection, washing, and coupling required for peptide assembly. The use of green chemistry principles, such as replacing traditional solvents with environmentally friendly alternatives, is becoming increasingly common in industrial peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Leu-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the side chains of the amino acids.
Substitution: The Z protecting group can be selectively removed under specific conditions, allowing for further functionalization of the peptide
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Removal of the Z protecting group using hydrogenation with palladium on carbon
Major Products Formed
Hydrolysis: Glycine, leucine, and glycine.
Oxidation and Reduction: Modified peptides with oxidized or reduced side chains.
Substitution: Deprotected peptides ready for further functionalization
Scientific Research Applications
Z-Gly-Leu-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of Z-Gly-Leu-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved depend on the specific context in which the peptide is used, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Z-Glycine: A simpler peptide with only one glycine residue.
Z-Leucylglycine: A dipeptide with leucine and glycine residues.
Z-Glycyl-L-Alanine: A tripeptide with glycine and alanine residues .
Uniqueness
Z-Gly-Leu-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Z protecting group. This combination allows for selective reactions and functionalization, making it a valuable tool in peptide synthesis and research. Its structure also provides distinct biological activities compared to other similar peptides .
Properties
IUPAC Name |
2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYMECSQPXYHQ-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.